molecular formula C11H12O3 B3007391 3-(3,5-Dimethylphenyl)-2-oxopropanoic acid CAS No. 1249127-76-1

3-(3,5-Dimethylphenyl)-2-oxopropanoic acid

Cat. No.: B3007391
CAS No.: 1249127-76-1
M. Wt: 192.214
InChI Key: YIRQAMCZOQWMPC-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 5 positions, and a 2-oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)-2-oxopropanoic acid typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 3,5-dimethylbenzene (mesitylene) with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxidation: The resulting product is then subjected to oxidation to introduce the oxo group, forming the 2-oxopropanoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(3,5-Dimethylphenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dimethylphenyl)-2-oxopropanoic acid: shares structural similarities with other substituted phenylpropanoic acids.

    This compound: is compared with compounds like 3-(4-methylphenyl)-2-oxopropanoic acid and 3-(2,4-dimethylphenyl)-2-oxopropanoic acid.

Uniqueness

  • The unique substitution pattern on the phenyl ring (3,5-dimethyl) distinguishes it from other similar compounds.
  • This specific substitution can influence the compound’s reactivity, biological activity, and overall properties, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-2-oxopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-3-8(2)5-9(4-7)6-10(12)11(13)14/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRQAMCZOQWMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC(=O)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249127-76-1
Record name 3-(3,5-dimethylphenyl)-2-oxopropanoic acid
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